molecular formula C8H15ClO B14600344 2-Chloro-2-propylpentanal CAS No. 60427-71-6

2-Chloro-2-propylpentanal

Cat. No.: B14600344
CAS No.: 60427-71-6
M. Wt: 162.66 g/mol
InChI Key: JZEMSACFOGMJQC-UHFFFAOYSA-N
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Description

2-Chloro-2-propylpentanal is an organic compound with the molecular formula C8H15ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the second carbon of a propyl group, which is further attached to a pentanal backbone. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-propylpentanal can be achieved through several methods. One common approach involves the chlorination of 2-propylpentanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the aldehyde is treated with the chlorinating agent in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-propylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide or amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: 2-Chloro-2-propylpentanoic acid.

    Reduction: 2-Chloro-2-propylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2-propylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.

    Industry: It can be used in the production of specialty chemicals, including agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-Chloro-2-propylpentanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties allow the compound to interact with various molecular targets, including enzymes and other proteins, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpentanal: Similar in structure but with a methyl group instead of a propyl group.

    2-Chloro-2-ethylpentanal: Similar in structure but with an ethyl group instead of a propyl group.

    2-Chloro-2-butylpentanal: Similar in structure but with a butyl group instead of a propyl group.

Uniqueness

2-Chloro-2-propylpentanal is unique due to its specific combination of a propyl group and a chlorine atom attached to the second carbon of the pentanal backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

60427-71-6

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-chloro-2-propylpentanal

InChI

InChI=1S/C8H15ClO/c1-3-5-8(9,7-10)6-4-2/h7H,3-6H2,1-2H3

InChI Key

JZEMSACFOGMJQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C=O)Cl

Origin of Product

United States

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